molecular formula C20H24N2O3 B270584 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid

3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid

Cat. No. B270584
M. Wt: 340.4 g/mol
InChI Key: FVKDHPRLZPDOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid, also known as DPA, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid inhibits COX-2 by binding to its active site and blocking the access of arachidonic acid, a substrate of COX-2. This leads to a decrease in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid. One of the areas of interest is its potential therapeutic applications in cancer, as COX-2 has been shown to play a critical role in the development and progression of various cancers. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the development of more soluble analogs of 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid could improve its pharmacokinetic properties and make it a more effective therapeutic agent.

Synthesis Methods

The synthesis of 3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid is a multistep process that involves the reaction of 3-(4-pyridinyl)propanoic acid with 3-chloro-2,2-dimethylpropanoyl chloride, followed by the reaction with 3-(dimethylamino)aniline. The final product is obtained by acidification of the reaction mixture and recrystallization.

Scientific Research Applications

3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit COX-2, which is an enzyme responsible for the synthesis of prostaglandins, a group of molecules that play a critical role in inflammation and pain.

properties

Product Name

3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

3,3-dimethyl-5-oxo-5-[3-(2-pyridin-4-ylethyl)anilino]pentanoic acid

InChI

InChI=1S/C20H24N2O3/c1-20(2,14-19(24)25)13-18(23)22-17-5-3-4-16(12-17)7-6-15-8-10-21-11-9-15/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

FVKDHPRLZPDOIL-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NC1=CC=CC(=C1)CCC2=CC=NC=C2)CC(=O)O

Canonical SMILES

CC(C)(CC(=O)NC1=CC=CC(=C1)CCC2=CC=NC=C2)CC(=O)O

Origin of Product

United States

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